molecular formula C13H21NO4 B8374587 4-(2,2-Diethoxyethoxy)-3-methoxyaniline

4-(2,2-Diethoxyethoxy)-3-methoxyaniline

Cat. No.: B8374587
M. Wt: 255.31 g/mol
InChI Key: RTTZXTNJMQSHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Diethoxyethoxy)-3-methoxyaniline is a substituted aniline derivative featuring a methoxy group at the 3-position and a diethoxyethoxy chain at the 4-position of the benzene ring. This compound is structurally tailored to balance lipophilicity and hydrophilicity, making it valuable in pharmaceutical and agrochemical synthesis. The diethoxyethoxy substituent enhances solubility in organic solvents and may improve metabolic stability compared to simpler alkoxy groups .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

4-(2,2-diethoxyethoxy)-3-methoxyaniline

InChI

InChI=1S/C13H21NO4/c1-4-16-13(17-5-2)9-18-11-7-6-10(14)8-12(11)15-3/h6-8,13H,4-5,9,14H2,1-3H3

InChI Key

RTTZXTNJMQSHLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=C(C=C(C=C1)N)OC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties
Compound Name Substituents (Position) Molecular Weight Key Functional Groups Solubility Trends
4-(2,2-Diethoxyethoxy)-3-methoxyaniline Diethoxyethoxy (4), Methoxy (3) ~283.3 (calc.) Ether, Methoxy, Amine Moderate hydrophilicity
4-(Difluoromethoxy)-3-methoxyaniline Difluoromethoxy (4), Methoxy (3) 189.16 Fluorinated ether, Methoxy Enhanced lipophilicity
3-Methoxyaniline Methoxy (3) 123.15 Methoxy, Amine Low water solubility
4-Methoxy-2-methylaniline Methoxy (4), Methyl (2) 137.18 Methoxy, Methyl Moderate organic solubility
N-(4-Hydroxybenzyl)-3-methoxyaniline Hydroxybenzyl (N), Methoxy (3) 229.27 Phenol, Methoxy, Amine pH-dependent solubility

Sources : .

Metabolic and Microbial Stability

  • Microbial Degradation : Substituent bulkiness inversely correlates with transformation rates. 3-Methoxyaniline degrades slower than aniline but faster than nitroaniline. The diethoxyethoxy group in this compound may further retard microbial action due to steric effects .
  • Metabolic Stability : Fluorinated analogs like 4-(difluoromethoxy)-3-methoxyaniline exhibit increased resistance to oxidative metabolism, while diethoxyethoxy chains enhance stability via reduced CYP450 affinity .

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